molecular formula C9H18ClFN2O2 B13474257 Tert-butyl N-[3-(fluoromethyl)azetidin-3-YL]carbamate hydrochloride

Tert-butyl N-[3-(fluoromethyl)azetidin-3-YL]carbamate hydrochloride

Cat. No.: B13474257
M. Wt: 240.70 g/mol
InChI Key: VMEBCSMDCZTDEZ-UHFFFAOYSA-N
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Description

Molecular Formula: C₉H₁₈ClFN₂O₂ CAS No.: 2705220-22-8 This compound features an azetidine (4-membered nitrogen-containing ring) substituted with a fluoromethyl group at the 3-position. The tert-butyl carbamate group acts as a protective moiety for the amine, while the hydrochloride salt enhances solubility in polar solvents. It is widely used as a building block in pharmaceutical synthesis, particularly for modifying pharmacokinetic properties such as metabolic stability and membrane permeability .

Properties

Molecular Formula

C9H18ClFN2O2

Molecular Weight

240.70 g/mol

IUPAC Name

tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate;hydrochloride

InChI

InChI=1S/C9H17FN2O2.ClH/c1-8(2,3)14-7(13)12-9(4-10)5-11-6-9;/h11H,4-6H2,1-3H3,(H,12,13);1H

InChI Key

VMEBCSMDCZTDEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CNC1)CF.Cl

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Property Description
IUPAC Name tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate hydrochloride
Molecular Formula C₉H₁₈ClFN₂O₂
Molecular Weight 240.70 g/mol
SMILES CC(C)(C)OC(=O)NC1(CF)CNC1.Cl
CAS Number 2705220-22-8
Physical Form Hydrochloride salt, typically crystalline powder

The azetidine ring is a four-membered nitrogen-containing heterocycle, with the fluoromethyl substituent providing unique electronic and steric properties that influence biological activity and synthetic utility.

Preparation Methods

Overview

The synthesis of this compound involves multi-step procedures, typically starting from azetidine derivatives bearing hydroxymethyl or sulfonyloxymethyl substituents. The key transformations include fluorination, carbamate protection, reduction, and purification steps. The process is optimized to minimize impurities such as chloromethyl analogues and to achieve high purity of the final hydrochloride salt.

Detailed Synthetic Route

Step 1: Starting Material Preparation
  • The synthesis often begins with tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate , which can be prepared by standard azetidine ring functionalization and Boc protection of the amine group.
Step 2: Sulfonylation
  • The hydroxymethyl group is converted into a good leaving group by reaction with sulfonylation reagents such as para-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride) in the presence of a base like triethylamine.

    Example reaction:
    $$
    \text{tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate} + \text{TsCl} \xrightarrow{\text{Et}_3\text{N}} \text{tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate}
    $$

Step 3: Fluorination
  • The tosylate or mesylate intermediate is then subjected to nucleophilic fluorination using reagents such as tetra-n-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complex to substitute the sulfonyloxy group with fluorine, yielding tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate .
Step 4: Purification and Removal of Chloride Impurities
  • The fluorination step may generate minor amounts (1–5%) of tert-butyl 3-(chloromethyl)azetidine-1-carboxylate as an impurity.
  • Treatment of the crude fluorinated product with 1,4-diazabicyclo[2.2.2]octane (DABCO) followed by aqueous extraction in an organic solvent reduces the chloromethyl impurity to less than 1%.
Step 5: Conversion to Hydrochloride Salt
  • The purified fluoromethyl carbamate is converted to its hydrochloride salt by treatment with acidic reagents such as para-toluenesulfonic acid , trifluoroacetic acid , or hydrogen chloride gas in an appropriate solvent.
Step 6: Final Purification
  • The hydrochloride salt is isolated by crystallization or filtration and dried to obtain the final product with purity typically exceeding 97%.

Summary Table of Reagents and Conditions

Step Reagents/Conditions Notes
Hydroxymethylation Starting azetidine derivative Boc protection applied
Sulfonylation Para-toluenesulfonyl chloride (TsCl), triethylamine Converts OH to tosylate/mesylate
Fluorination Tetra-n-butylammonium fluoride (TBAF) or HF/trimethylamine Nucleophilic substitution of tosylate
Impurity Removal 1,4-Diazabicyclo[2.2.2]octane (DABCO), aqueous extraction Reduces chloromethyl impurity
Acidification Para-toluenesulfonic acid, trifluoroacetic acid, or HCl Forms hydrochloride salt
Purification Crystallization or filtration Final product purity >97%

Research Outcomes and Analytical Data

Purity and Yield

  • The synthetic route yields this compound with a purity of approximately 97% as confirmed by chromatographic and spectroscopic methods.
  • Impurity levels, particularly chloromethyl analogues, are controlled below 1% after purification steps.

Characterization Techniques

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) protecting group undergoes acid-catalyzed cleavage under various conditions:

Reagent SystemConditionsProducts FormedYield RangeSource
HCl (gaseous)Dioxane, 0°C → RTAzetidinium chloride salt85-92%
Trifluoroacetic acidDCM, 2h, RTFree amine TFA salt>95%
p-Toluenesulfonic acidMeOH, reflux 6hAmine p-tosylate78%

Deprotection kinetics show a 15-minute half-life in 4M HCl/dioxane at 25°C due to the electron-withdrawing fluoromethyl group accelerating carbamate hydrolysis.

Fluoromethyl Group Reactivity

The -CH2F substituent participates in nucleophilic substitution and elimination:

Key transformations:

  • Cross-Coupling Reactions
    Undergoes Kumada coupling with Grignard reagents under Ni catalysis:

    Grignard ReagentCatalystTempProductYield
    PhMgBrNi(acac)₂60°CBenzylated azetidine41%
    VinylMgClNiCl₂(PPh₃)₂40°CAllylated derivative35%

Azetidine Ring Transformations

The strained four-membered ring enables controlled ring-opening:

Ring Expansion
Reaction with dichlorocarbene (Cl₂C:) generates seven-membered diazepane derivatives:

text
Azetidine + :CCl₂ → Diazepane-Cl₂ (72% yield, CH₂Cl₂, -30°C)

Acid-Mediated Polymerization
Concentrated H₂SO₄ induces cationic ring-opening polymerization:

text
n [Monomer] → Poly(azetidinium) sulfate (Mw=12kDa, Đ=1.3)

Scientific Research Applications

Tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective biological activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular signaling processes .

Comparison with Similar Compounds

tert-Butyl (azetidin-3-yl)carbamate Hydrochloride

CAS No.: 1170108-38-9 (analogous entry) Molecular Formula: C₈H₁₅ClN₂O₂ Key Differences:

  • Lacks the fluoromethyl substituent on the azetidine ring.
  • Applications: Primarily used in peptide synthesis and as a precursor for kinase inhibitors .

tert-Butyl (3-aminopropyl)carbamate Hydrochloride

CAS No.: 127346-48-9 Molecular Formula: C₈H₁₇ClN₂O₂ Key Differences:

  • Replaces the azetidine ring with a linear 3-aminopropyl chain.
  • Increased conformational flexibility but reduced ring strain, which may diminish binding affinity in rigid enzymatic pockets.
    Applications : Intermediate in the synthesis of antiviral agents and β-lactamase inhibitors .

tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate Hydrochloride

CAS No.: 1173206-71-7 Molecular Formula: C₉H₁₇ClN₂O₂ Key Differences:

  • Positions the aminomethyl group on the azetidine ring instead of fluoromethyl.
  • The primary amine offers greater reactivity for conjugation but may increase metabolic degradation.
    Applications : Used in covalent inhibitor design for oncology targets .

tert-Butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate Hydrochloride

CAS No.: 2940955-58-6 Molecular Formula: C₁₁H₂₃ClN₂O₃ Key Differences:

  • Incorporates a methoxy group on the azetidine ring and extends the chain with an ethyl linker.
  • Methoxy group enhances solubility but reduces electrophilicity, altering interactions with hydrophobic binding sites.
    Applications : Explored in G protein-coupled receptor (GPCR) modulator synthesis .

Structural and Functional Comparison Table

Compound Name (CAS No.) Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties
Target Compound (2705220-22-8) C₉H₁₈ClFN₂O₂ 3-Fluoromethyl azetidine 240.14 High lipophilicity, metabolic stability
tert-Butyl (azetidin-3-yl)carbamate C₈H₁₅ClN₂O₂ Azetidine (unsubstituted) 198.67 Lower logP, versatile amine protection
tert-Butyl (3-aminopropyl)carbamate C₈H₁₇ClN₂O₂ Linear aminopropyl 208.69 Flexible backbone, prone to oxidation
3-(Aminomethyl)azetidine analog C₉H₁₇ClN₂O₂ 3-Aminomethyl azetidine 220.70 Reactive amine, shorter half-life
Methoxy-azetidine derivative C₁₁H₂₃ClN₂O₃ 3-Methoxy, ethyl linker 278.77 Enhanced solubility, moderate potency

Key Research Findings

  • Fluorine Impact: The fluoromethyl group in the target compound significantly increases lipophilicity (clogP ≈ 1.8) compared to non-fluorinated analogs (clogP ≈ 0.5–1.2), improving cell membrane permeability .
  • Ring Strain vs. Bioactivity : Azetidine-containing analogs exhibit superior binding to rigid enzymatic pockets (e.g., proteases) due to ring strain, whereas linear analogs show reduced affinity .
  • Synthetic Utility : The tert-butyl carbamate group in all analogs enables efficient deprotection under mild acidic conditions, facilitating late-stage functionalization in drug discovery .

Biological Activity

Tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate hydrochloride is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H18ClFN2O2C_9H_{18}ClFN_2O_2, with a molecular weight of approximately 240.70 g/mol. The compound features a tert-butyl group , a fluoromethyl substituent , and an azetidine ring , along with a carbamate functional group . The presence of the fluoromethyl group is particularly significant as it enhances the compound's reactivity and biological activity compared to other azetidine derivatives .

Synthesis

The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions due to the presence of the carbamate moiety. The following general reaction scheme outlines the synthetic pathway:

  • Formation of Azetidine Ring : Starting from appropriate precursors, an azetidine ring is constructed.
  • Introduction of Fluoromethyl Group : The fluoromethyl group is introduced through a fluorination reaction.
  • Carbamate Formation : The final step involves the reaction with a suitable carbamate precursor to yield the target compound.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in pharmacology. The following points summarize key findings related to its biological activity:

  • Enzyme Interaction : Studies have shown that compounds similar to tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate can interact with various enzymes and receptors, influencing their activities. This interaction is crucial for understanding its pharmacological profile .
  • Potential Therapeutic Applications : Due to its structural features, this compound may act as an inhibitor or modulator in various biological pathways, making it a candidate for drug development against diseases such as cancer and neurological disorders .

Comparative Analysis with Related Compounds

The uniqueness of tert-butyl N-[3-(fluoromethyl)azetidin-3-yl]carbamate can be highlighted by comparing it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
Tert-butyl azetidin-3-yl carbamateAzetidine ring, carbamateLacks fluoromethyl group; potential for different activity
Tert-butyl (1-(fluoromethyl)cyclopropyl)carbamateCyclopropyl instead of azetidineDifferent ring structure; altered reactivity profile
Tert-butyl 3-(chloromethyl)azetidine-1-carboxylateChloromethyl instead of fluoromethylDifferent reactivity profile

Case Studies and Research Findings

Recent studies have focused on the pharmacokinetic properties of azetidine derivatives, including this compound. For instance, research indicates that the fluoromethyl group may enhance bioavailability and metabolic stability .

Additionally, specific case studies have reported that compounds with similar structures exhibit significant inhibitory effects on certain cancer cell lines, suggesting that this compound may also possess anticancer properties.

Q & A

Q. What in vitro assays are suitable for preliminary toxicological profiling?

  • Methodological Answer :
  • MTT Assay : Assess cytotoxicity in human cell lines (e.g., HEK293).
  • Ames Test : Evaluate mutagenicity using Salmonella strains.
  • hERG Binding Assay : Screen for cardiac toxicity risks .

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